Echiumine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Anti-Inflammatory Properties

Studies suggest echiumine might possess anti-inflammatory properties. Research has explored its effects on different inflammatory markers and signaling pathways. For instance, a study published in the journal "Fitoterapia" observed echiumine's ability to suppress the production of pro-inflammatory mediators in LPS-activated macrophages []. Further studies are needed to fully understand its potential as an anti-inflammatory agent.

Antioxidant Activity

Echiumine exhibits antioxidant properties, which could be beneficial for research on oxidative stress-related diseases. Research published in "Molecules" suggests echiumine's ability to scavenge free radicals and protect cells from oxidative damage []. More research is needed to explore its potential therapeutic applications in this area.

Neuroprotective Effects

Preliminary scientific investigations suggest echiumine might have neuroprotective properties. Studies like one published in "Pharmacology Biochemistry and Behavior" have explored its potential role in protecting neurons from damage caused by glutamate, a neurotransmitter involved in neurodegenerative diseases []. However, further research is necessary to understand its efficacy and potential mechanisms.

Echiumine is a pyrrolizidine alkaloid predominantly found in the plant Echium plantagineum, commonly known as Paterson's curse. This compound is part of a larger group of alkaloids that are known for their complex structures and significant biological activities. Echiumine, along with its isomers, plays a crucial role in the plant's defense mechanisms against herbivores and pathogens due to its toxic properties. The molecular structure of echiumine features a bicyclic framework typical of pyrrolizidine alkaloids, which contributes to its biological activity and toxicity.

Echiumine exhibits significant biological activity, particularly hepatotoxicity. Studies have shown that it can inhibit hepatocyte viability in a concentration-dependent manner, with mean inhibitory concentrations ranging from 9.26 to 14.14 micrograms per milliliter . This toxicity has raised concerns regarding the safety of products derived from Echium plantagineum, especially in relation to honey contamination . Furthermore, echiumine's role as a defensive compound against herbivores and its potential medicinal properties warrant further investigation.

The synthesis of echiumine typically involves extraction from Echium plantagineum through methods such as liquid-liquid partitioning and chromatographic techniques. A common approach includes:

- Extraction: Plant material is treated with solvents like ethyl acetate to extract alkaloids.

- Purification: The crude extract undergoes purification via centrifugal partition chromatography or high-performance liquid chromatography (HPLC) to isolate echiumine from other compounds.

- Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of echiumine .

Echiumine has potential applications in various fields:

- Pharmacology: Due to its biological activity, it may be explored for therapeutic uses, although its toxicity limits its application.

- Agriculture: Its role in plant defense against pests makes it a candidate for developing natural pesticides.

- Food Safety: Understanding its presence in food products, particularly honey, is crucial for regulatory compliance and consumer safety.

Echiumine shares structural similarities with several other pyrrolizidine alkaloids. Here are some notable compounds:

| Compound Name | Source Plant | Biological Activity | Toxicity Level |

|---|---|---|---|

| Echimidine | Echium plantagineum | Hepatotoxicity | High |

| Hydroxymyoscorpine | Echium plantagineum | Antimicrobial properties | Moderate |

| Senecionine | Senecio spp. | Hepatotoxicity | High |

| Lycopsamine | Lycopus spp. | Cytotoxicity | High |

Echiumine is unique among these compounds due to its specific structural features and the distinct biological activities it exhibits. While many pyrrolizidine alkaloids share similar toxicological profiles, the exact mechanisms and effects can vary significantly based on their molecular structures and the context of their use.

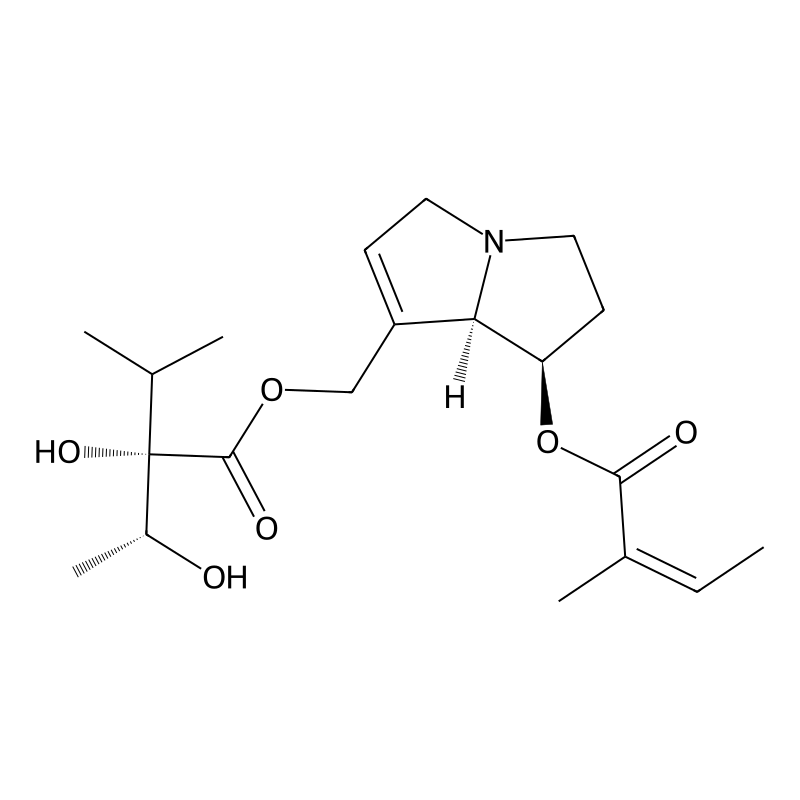

International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

Echiumine, catalogued under Chemical Abstracts Service registry number 633-16-9, is recognized by its systematic International Union of Pure and Applied Chemistry name as [(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate [1] [2] [3]. This comprehensive nomenclature reflects the compound's complex structural architecture, encompassing multiple stereochemical centers and functional groups that define its chemical identity.

The molecular formula of echiumine is C₂₀H₃₁NO₆, establishing it as a member of the pyrrolizidine alkaloid family [1] [2] [3]. The structural framework consists of a bicyclic pyrrolizidine core system, which forms the fundamental backbone characteristic of this alkaloid class [1] [4]. The pyrrolizidine core contains a nitrogen atom shared between two fused five-membered rings, creating the distinctive heterocyclic arrangement that defines these natural products [5] [6].

The complete structural representation includes two ester linkages that connect different carboxylic acid moieties to the pyrrolizidine nucleus. The first ester group involves attachment at the C-7 position of the pyrrolizidine ring through a 2-methylbut-2-enoyl moiety, while the second esterification occurs at the C-1 position via a hydroxymethyl bridge to a substituted butanoic acid derivative [1] [2].

Isomeric Variations and Stereochemical Considerations

Echiumine exhibits significant stereochemical complexity, possessing four defined atom stereocenters and one defined bond stereocenter, which contribute to its three-dimensional molecular architecture [2] [7]. The stereochemical configuration is explicitly denoted in the International Union of Pure and Applied Chemistry name through the (7R,8R), (Z), (2S), and (1R) descriptors, indicating the absolute configuration at each chiral center [1] [2].

Recent research has revealed that echiumine represents one of three C-7 isomeric pyrrolizidine alkaloids that frequently co-occur in Echium plantagineum extracts [4] [8] [9]. The complete isomeric series includes echimidine, echihumiline, and hydroxymyoscorpine, all sharing the same molecular formula but differing in their stereochemical arrangements at specific positions [4] [8] [9]. This discovery has significant analytical implications, as these isomers were previously assumed to comprise only echimidine under standard high-performance liquid chromatography conditions [4] [8].

The stereoisomeric relationship between these compounds classifies them as diastereomers rather than enantiomers, since they are not mirror images of each other but possess different spatial arrangements at one or more stereocenters [10] [11]. Specifically, the variations occur at the C-7 position of the pyrrolizidine core, where different stereochemical configurations lead to distinct three-dimensional molecular geometries [4] [8] [9].

The identification of these C-7 isomers has been achieved through advanced nuclear magnetic resonance spectroscopy techniques, which provide definitive structural confirmation by revealing the specific stereochemical arrangements around each chiral center [4] [12]. Mass spectrometric analysis alone proves insufficient for distinguishing between these isomeric forms, as they possess identical molecular weights and fragmentation patterns [13].

Physicochemical Properties

Echiumine exhibits distinct physicochemical characteristics that reflect its complex molecular structure and stereochemical features. The compound possesses a molecular weight of 381.5 grams per mole, calculated through computational methods based on its established molecular formula [2] [3] [7].

Table 1: Fundamental Physicochemical Properties of Echiumine

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 381.5 [2] [3] | g/mol |

| Exact Mass | 381.21513771 [2] [7] | g/mol |

| Monoisotopic Mass | 381.21513771 [2] [7] | g/mol |

| Heavy Atom Count | 27 [2] [7] | atoms |

| Hydrogen Bond Donor Count | 2 [2] [7] | - |

| Hydrogen Bond Acceptor Count | 7 [2] [7] | - |

| Rotatable Bond Count | 9 [2] [7] | - |

| Topological Polar Surface Area | 96.3 [2] [7] | Ų |

| Calculated LogP (XLogP3) | 1.3 [2] [7] | - |

| Complexity | 640 [2] [7] | - |

The compound demonstrates moderate lipophilicity, as indicated by its calculated logarithmic partition coefficient (XLogP3) value of 1.3, suggesting balanced hydrophilic and lipophilic characteristics [2] [7]. This property influences its biological distribution and membrane permeability characteristics.

Echiumine possesses seven hydrogen bond acceptor sites and two hydrogen bond donor sites, reflecting the presence of multiple oxygen atoms in ester and hydroxyl functionalities [2] [7]. The topological polar surface area of 96.3 square angstroms indicates significant polar character, which affects its solubility profile and biological interactions [2] [7].

The molecular complexity value of 640 reflects the intricate structural arrangement of the compound, incorporating multiple ring systems, stereocenters, and functional groups [2] [7]. The presence of nine rotatable bonds provides conformational flexibility, allowing the molecule to adopt different three-dimensional conformations in solution [2] [7].

Experimental observations indicate that echiumine appears as crystalline material under standard conditions [2]. The compound demonstrates solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [14]. Limited solubility data suggests compatibility with methanol and water systems [15].

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy represents the cornerstone analytical technique for the comprehensive structural elucidation of echiumine, providing detailed molecular characterization through both proton (¹H Nuclear Magnetic Resonance) and carbon-13 (¹³C Nuclear Magnetic Resonance) analysis [1] [2]. The pyrrolizidine alkaloid framework of echiumine generates characteristic Nuclear Magnetic Resonance signatures that enable definitive structural identification and confirmation.

Proton Nuclear Magnetic Resonance spectroscopy of echiumine reveals the complex multiplicity patterns characteristic of pyrrolizidine alkaloids, with the retronecine backbone producing distinctive signal clusters in the aliphatic region [3] [4]. The ester linkage protons exhibit characteristic chemical shifts that reflect the electronic environment created by the trachelanthic acid esterification at the 7-hydroxyl position [5]. The molecular formula C₂₀H₃₁NO₆ generates a complex ¹H Nuclear Magnetic Resonance spectrum with overlapping signals that require high-field instruments for adequate resolution [6] [7].

Carbon-13 Nuclear Magnetic Resonance analysis provides comprehensive carbon skeleton mapping, with the carbonyl carbons from the ester groups appearing in the characteristic downfield region around 170-180 parts per million [8]. The pyrrolizidine ring carbons produce distinct signals that differentiate the various carbon environments within the bicyclic framework [9] [10]. The aliphatic chain carbons from both the necine base and necic acid components contribute to the complex carbon spectrum, requiring specialized pulse sequences for complete assignment [11].

Advanced two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear multiple bond correlation, prove essential for complete structural assignment of echiumine [11] [8]. These techniques enable the establishment of connectivity patterns between protons and carbons, facilitating the determination of stereochemical configurations that distinguish echiumine from its structural isomers [12]. The application of Nuclear Magnetic Resonance chemical shift prediction algorithms assists in confirming structural assignments and identifying potential impurities [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial molecular weight confirmation and detailed fragmentation information for echiumine structural characterization [14] [15]. Electrospray ionization generates the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 382, corresponding to the molecular formula C₂₀H₃₁NO₆ [6] [7]. This soft ionization technique preserves the molecular integrity while enabling subsequent fragmentation analysis through tandem mass spectrometry approaches.

Collision-induced dissociation fragmentation of echiumine produces characteristic product ions that provide detailed structural information about both the necine base and necic acid components [15] [16]. The retronecine-type pyrrolizidine alkaloids, including echiumine, generate diagnostic fragment ions at mass-to-charge ratios 93, 120, 136, and 220 [17] [18]. These fragments arise from specific bond cleavages within the pyrrolizidine framework and provide structural confirmation independent of chromatographic retention time.

The fragmentation pattern of echiumine follows predictable pathways that reflect the preferential breakage of nitrogen-carbon and oxygen-carbon bonds over carbon-carbon bonds [19]. The necic acid ester linkage represents a particularly labile site, generating characteristic fragments that distinguish echiumine from other pyrrolizidine alkaloids [16]. Advanced mass spectrometry techniques, including high-resolution accurate mass measurements, enable the determination of elemental compositions for fragment ions, providing additional structural confirmation [20].

Database searching against mass spectral libraries facilitates the identification of echiumine in complex mixtures, although the limited availability of reference spectra for pyrrolizidine alkaloids remains a significant analytical challenge [19] [21]. The development of in silico fragmentation prediction tools enhances the capability for structural identification when reference standards are unavailable [22].

Chromatographic Separation Challenges

HPLC and GC-MS Applications

High Performance Liquid Chromatography represents the primary separation technique for echiumine analysis, employing both reversed-phase and normal-phase methodologies depending on the analytical objectives [23] [24]. Reversed-phase High Performance Liquid Chromatography utilizing C18 columns with acetonitrile-water gradient systems provides the most commonly employed approach for echiumine separation from complex plant matrices [16] [25]. The polar nature of echiumine requires careful optimization of mobile phase composition, with formic acid modifiers and ammonium acetate buffers enhancing peak shape and retention reproducibility [16].

The chromatographic behavior of echiumine presents significant challenges due to its structural similarity to related pyrrolizidine alkaloids, particularly echimidine and heliosupine [7] [26]. These compounds exhibit nearly identical retention times under standard reversed-phase conditions, necessitating extensive method development to achieve adequate separation [27] [28]. Column temperature control and gradient optimization represent critical parameters for improving resolution, with temperature increases often providing enhanced selectivity for alkaloid separations [25] [29].

Gas Chromatography-Mass Spectrometry applications for echiumine analysis require derivatization protocols due to the limited volatility of the underivatized compound [30] [17]. The thermal lability of pyrrolizidine alkaloids presents additional challenges, with potential degradation occurring during gas chromatographic analysis [31] [32]. Derivatization with trimethylsilyl reagents enhances volatility while preserving structural integrity, enabling mass spectrometric identification through characteristic fragmentation patterns [17].

The selection of appropriate stationary phases significantly influences separation efficiency, with phenyl-bonded phases and polar-embedded phases offering improved selectivity for pyrrolizidine alkaloid analysis compared to conventional C18 materials [29] [33]. Ion-pairing reagents provide alternative approaches for enhancing retention and peak shape, particularly for basic alkaloids like echiumine [34].

Co-elution Issues with Structural Isomers

The separation of echiumine from its structural isomers represents one of the most significant analytical challenges in pyrrolizidine alkaloid analysis [7] [35]. Echiumine co-elutes with echimidine and forms part of a cluster of three carbon-7 isomers that were historically misidentified as a single compound [7] [36]. This co-elution issue has profound implications for accurate quantification and structural identification in analytical workflows.

The structural differences between echiumine and its isomers are subtle, involving variations in necic acid esterification patterns and stereochemical configurations that produce minimal differences in chromatographic behavior [5] [37]. Resolution factors between these compounds typically fall below 1.5, indicating insufficient separation for reliable quantitative analysis using conventional high-performance liquid chromatography methods [35] [38]. The similar polarity and hydrophobicity of these isomers result in comparable interactions with stationary phases, limiting the effectiveness of traditional separation strategies [39] [40].

Advanced chromatographic approaches, including multidimensional liquid chromatography and ion mobility separation, offer potential solutions for isomer resolution [41] [42]. Chiral stationary phases provide enhanced selectivity for diastereomeric pyrrolizidine alkaloids, although method development complexity increases significantly [27] [33]. The implementation of ultra-high performance liquid chromatography with sub-2 micrometer particles improves separation efficiency but may not achieve baseline resolution for closely related isomers [43].

Mass spectrometric detection provides orthogonal selectivity that can compensate for inadequate chromatographic separation [35] [28]. Tandem mass spectrometry with specific product ion monitoring enables the differentiation of co-eluting isomers based on their distinct fragmentation patterns [16] [28]. The application of ion mobility spectrometry adds an additional dimension of separation based on molecular shape and charge distribution [42].

The co-elution challenge extends beyond analytical separation to encompass fundamental issues of compound identification and database searching [37] [44]. Many pyrrolizidine alkaloid databases contain inaccurate or incomplete structural information due to historical misidentification of co-eluting compounds [7]. This situation necessitates careful validation of analytical methods and confirmation of compound identity through multiple orthogonal techniques [40] [45].

Data Tables

Table 1: Echiumine Spectroscopic Analysis Techniques

| Analysis Type | Key Characteristics | Analytical Advantages | Limitations |

|---|---|---|---|

| Nuclear Magnetic Resonance - Proton (¹H Nuclear Magnetic Resonance) | Pyrrolizidine alkaloid characteristic signals; retronecine backbone patterns; ester linkage protons | Structural elucidation; stereochemical information; quantitative analysis when properly referenced | Complex multipicity patterns; overlapping signals; requires high-field instruments for resolution |

| Nuclear Magnetic Resonance - Carbon-13 (¹³C Nuclear Magnetic Resonance) | Carbonyl carbons from ester groups; pyrrolizidine ring carbons; aliphatic chain carbons | Complete carbon skeleton mapping; differentiation of carbon environments; structural confirmation | Longer acquisition times; requires specialized pulse sequences; quantitative challenges |

| Mass Spectrometry - Electron Impact Ionization | Molecular ion peaks; characteristic fragmentation at mass-to-charge 93, 120, 136, 220 | Molecular weight determination; fragmentation pattern identification; structural characterization | Thermal decomposition risk; limited to volatile compounds; molecular ion instability |

| Mass Spectrometry - Electrospray Ionization | Protonated molecular ion [M+H]⁺ at mass-to-charge 382; enhanced sensitivity for polar compounds | High sensitivity; molecular weight confirmation; compatibility with liquid chromatography | Matrix effects; ion suppression; requires careful sample preparation |

| Tandem Mass Spectrometry - Collision-Induced Dissociation | Product ions revealing structural information; necic acid and necine base fragments | Detailed structural information; differentiation of isomers; mechanistic fragmentation insights | Complex data interpretation; instrument-dependent fragmentation; standardization challenges |

Table 2: Chromatographic Separation Challenges for Echiumine

| Separation Technique | Column Types Utilized | Mobile Phase Systems | Resolution Challenges | Optimization Strategies |

|---|---|---|---|---|

| High Performance Liquid Chromatography - Reversed Phase | C18 columns; C8 columns; Phenyl-bonded phases; Polar-embedded phases | Acetonitrile-water gradients; Methanol-water systems; Formic acid modifiers; Ammonium acetate buffers | Co-elution with echimidine and heliosupine; Insufficient peak separation; Tailing phenomena | Gradient optimization; Column temperature control; Mobile phase pH adjustment; Ion-pairing reagents |

| High Performance Liquid Chromatography - Normal Phase | Silica gel; Amino-bonded phases; Cyano-bonded phases; Diol-bonded phases | Hexane-ethyl acetate; Chloroform-methanol; Dichloromethane-methanol; Isopropanol modifiers | Poor retention of polar compounds; Limited selectivity for alkaloid isomers; Solvent polarity issues | Solvent strength modification; Stationary phase selection; Temperature programming; Sample cleanup |

| Gas Chromatography - Mass Spectrometry | Nonpolar stationary phases; Methyl silicone columns; Phenyl methyl polysiloxane columns | Helium carrier gas; Hydrogen carrier gas; Nitrogen carrier gas; Temperature programming required | Thermal degradation; Limited volatility; Derivatization requirements; Matrix interference | Derivatization protocols; Injection port temperature optimization; Carrier gas flow optimization |

Table 3: Isomer Separation Difficulties in Echiumine Analysis

| Isomer Type | Structural Differences | Chromatographic Behavior | Detection Difficulties | Analytical Solutions |

|---|---|---|---|---|

| Echiumine vs Echimidine | Different necic acid esterification; trachelanthic acid vs trihydroxypentanoic acid derivatives | Nearly identical retention times; overlapping peak profiles; resolution factor less than 1.5 | Identical molecular weights; similar fragmentation patterns; overlapping mass spectra | Tandem mass spectrometry; specific product ion monitoring; retention time optimization |

| Echiumine vs Heliosupine | Diastereomeric relationship; different spatial arrangement of substituents | Co-elution tendencies; similar polarity; inadequate peak separation | Comparable ultraviolet absorption; similar detector responses; quantification challenges | Chiral chromatography; specialized stationary phases; advanced detection methods |

| Carbon-7 Stereoisomers | Stereochemical configuration at carbon-7 position; R vs S configuration | Minimal retention time differences; overlapping elution profiles; challenging baseline resolution | Nearly identical physical properties; similar spectroscopic signatures; authentication difficulties | High-resolution mass spectrometry; ion mobility separation; multidimensional chromatography |